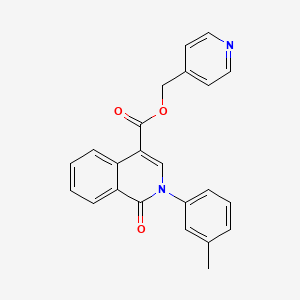
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydroisoquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
科学的研究の応用
Organic Synthesis and C-H Functionalization
C-H Functionalization of Cyclic Amines : Research demonstrates the utility of cyclic amines in redox-annulations with α,β-unsaturated carbonyl compounds. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide, leading to the synthesis of ring-fused pyrrolines, which can be further oxidized or reduced. Such methodologies are crucial for the construction of complex molecules from simpler precursors, highlighting the synthetic versatility of pyridine and isoquinoline derivatives (Kang et al., 2015).
Medicinal Chemistry and Drug Development
Antimicrobial Activities and DNA Interactions : Derivatives of pyridine have been investigated for their antimicrobial properties and interactions with DNA. For instance, studies have shown that certain pyridine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated for their ability to interact with DNA, which is a crucial aspect in the development of new therapeutic agents (Tamer et al., 2018).
Materials Science and Sensing Applications
Luminescent Probes for Nitroaromatic Compounds : Lanthanide-based complexes involving pyridyl-carboxylate ligands have been synthesized and characterized for their luminescent properties. Such complexes are utilized as sensors for the detection of nitroaromatic compounds in water, demonstrating the role of pyridine derivatives in environmental monitoring and safety applications (Khullar et al., 2019).
特性
IUPAC Name |
pyridin-4-ylmethyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-5-4-6-18(13-16)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)28-15-17-9-11-24-12-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOPIBTSMPWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

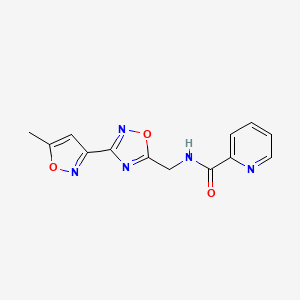
![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
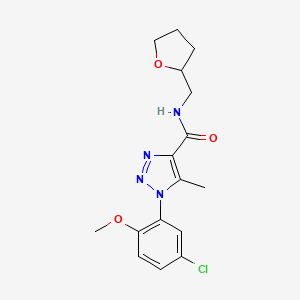
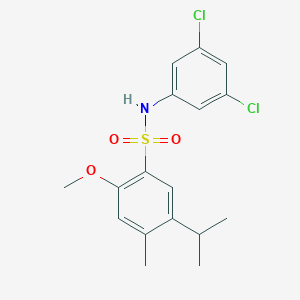
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
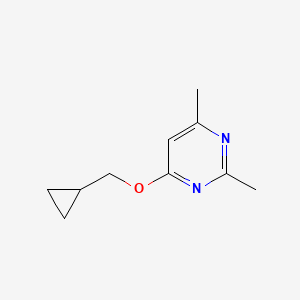
![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)
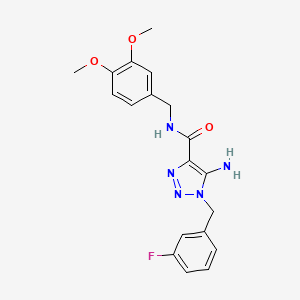
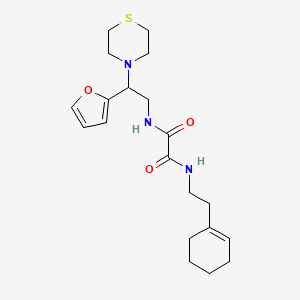
![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)